Tert-butyl 2-(4-aminophenyl)propanoate
Description
tert-Butyl 2-(4-aminophenyl)propanoate (CAS: 595570-58-4) is an ester derivative featuring a tert-butyl group and a propanoate backbone substituted with a para-aminophenyl moiety. This compound is synthesized via palladium-catalyzed α-arylation of zinc enolates of esters, yielding 70% under optimized conditions . Its elemental composition (calculated: C, 70.56%; H, 8.65%; N, 6.33%) aligns closely with experimental data (C, 70.36%; H, 8.91%; N, 6.20%), indicating high purity . The para-amino group enhances reactivity for downstream modifications, making it valuable in pharmaceutical and materials science research.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
tert-butyl 2-(4-aminophenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-9(12(15)16-13(2,3)4)10-5-7-11(14)8-6-10/h5-9H,14H2,1-4H3 |
InChI Key |
DHIRHZUZKWDVJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Para vs. Meta Substitution
- tert-Butyl 2-(3-aminophenyl)propanoate (CAS: 183180-55-4) This meta-substituted isomer exhibits a lower yield (74% vs. 70% for the para isomer), suggesting steric or electronic challenges during synthesis .
- Hydroxyl-Substituted Derivatives tert-Butyl 2-(4-hydroxyphenyl)propanoate (CAS: 595570-57-3): Achieves a 92% yield, attributed to the electron-donating hydroxyl group stabilizing intermediates in palladium-catalyzed reactions . tert-Butyl 2-(3-hydroxyphenyl)propanoate: Yields 87%, slightly lower than its para analog due to reduced electronic effects .
Key Insight : Para-substituted derivatives generally exhibit higher synthetic efficiency compared to meta isomers, likely due to enhanced electronic stabilization during catalysis.
Functional Group Variations
- tert-Butyl 2-(4-aminophenyl)acetate (CAS: 174579-31-8) Replacing the propanoate backbone with acetate shortens the alkyl chain, reducing molecular weight and altering solubility. The similarity score (0.71) highlights significant differences in steric and electronic profiles .
- tert-Butyl 2-((4-aminophenyl)thio)propanoate (CAS: 1519303-00-4) Substituting the ester oxygen with sulfur introduces a thioether group, which increases lipophilicity and alters redox stability. This derivative is explored in medicinal chemistry for its enhanced membrane permeability .
Key Insight : Functional group modifications significantly impact physicochemical properties, enabling tailored applications in drug design and material science.
Chain Length and Substituent Effects
- Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate (CAS: 157444-69-4) The additional methyl group on the propanoate backbone introduces steric hindrance, reducing reactivity in ester hydrolysis reactions. This compound yields 88%, indicating robust stability under synthetic conditions .
- tert-Butyl 2-cyano-3-(4-(pyridin-2-yl)phenyl)propanoate (CAS: 1375080-42-4) The cyano and pyridyl groups enhance polarity, making this derivative suitable for coordination chemistry and catalysis. Its synthesis involves multi-step routes, reflecting the complexity of introducing heteroaromatic substituents .
Stability and Reactivity
- Amino vs. Hydroxyl Groups The amino group in tert-butyl 2-(4-aminophenyl)propanoate increases susceptibility to oxidation compared to hydroxyl-substituted analogs. This necessitates protective strategies during synthesis, such as using inert atmospheres .
- Tert-Butyl Ester Stability All tert-butyl esters in this class hydrolyze under acidic conditions but remain stable in basic media. The para-aminophenyl variant’s hydrolysis rate is slower than acetate analogs due to electron-donating effects .
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